5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide
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Overview
Description
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide is a chemical compound belonging to the class of imidazothiazoles. These compounds are characterized by their fused imidazole and thiazole rings, which contribute to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving an amine and a β-keto ester or β-diketone.
Introduction of the Thiazole Ring: The thiazole ring is introduced by reacting the imidazole derivative with a thiol and a suitable oxidizing agent.
Methylation: Methylation of the imidazole ring at the 5-position is achieved using a methylating agent such as methyl iodide.
Carboxylation: The carboxylic acid group is introduced at the 6-position through a carboxylation reaction.
Formation of Hydrobromide Salt: The final step involves converting the carboxylic acid into its hydrobromide salt form by reacting it with hydrobromic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Substitution Products: Halogenated or alkylated derivatives of the imidazole and thiazole rings.
Scientific Research Applications
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid: Similar structure with a different position of the methyl group.
2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid: Another positional isomer with potential differences in biological activity.
Uniqueness: 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of the hydrobromide salt form also affects its solubility and stability.
Properties
IUPAC Name |
5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S.BrH/c1-4-5(6(10)11)8-7-9(4)2-3-12-7;/h2-3H,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWDXEDFFHEROX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CS2)C(=O)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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